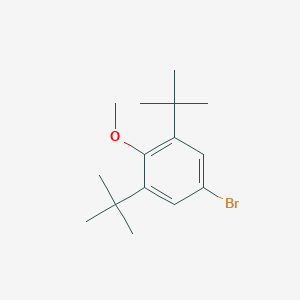

5-Bromo-1,3-di-tert-butyl-2-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-ditert-butyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHJQLVAMOKQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546822 | |

| Record name | 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-96-7 | |

| Record name | 5-Bromo-1,3-bis(1,1-dimethylethyl)-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,6-di-tert-butylanisole (CAS Number: 1516-96-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-di-tert-butylanisole, with the CAS registry number 1516-96-7, is a halogenated aromatic ether. Its sterically hindered structure, conferred by the two tertiary butyl groups flanking the methoxy group, and the presence of a bromine atom make it a compound of interest in organic synthesis and as a potential intermediate in the development of new pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, available spectral data, and an exploration of its potential, though currently limited, toxicological and biological context.

Chemical and Physical Properties

4-Bromo-2,6-di-tert-butylanisole is a beige, crystalline solid at room temperature.[3] The bulky tert-butyl groups play a significant role in determining its physical properties, such as its melting point and solubility, and also influence its chemical reactivity.

Table 1: Physicochemical Properties of 4-Bromo-2,6-di-tert-butylanisole

| Property | Value | Reference(s) |

| CAS Number | 1516-96-7 | [4] |

| Molecular Formula | C₁₅H₂₃BrO | [4] |

| Molecular Weight | 299.25 g/mol | [4] |

| Appearance | Beige Powder | [3] |

| Melting Point | 49-50 °C | [3] |

| Boiling Point | 304 °C | |

| Density | 1.137 g/cm³ | |

| Purity | ≥98.00% (by GC) | [3] |

Synonyms:

-

1-Bromo-4-methoxy-3,5-di-tert-butylbenzene[5]

-

3,5-di-tert-butyl-4-methoxybromobenzene[5]

-

5-Bromo-1,3-di-tert-butyl-2-methoxybenzene[5]

Synthesis

A common and efficient method for the synthesis of 4-Bromo-2,6-di-tert-butylanisole involves the methylation of 4-bromo-2,6-di-tert-butylphenol.[5]

Experimental Protocol: Synthesis of 4-Bromo-2,6-di-tert-butylanisole[5]

Materials:

-

4-bromo-2,6-di-tert-butylphenol (0.175 mol)

-

Potassium carbonate (K₂CO₃) (0.700 mol, 4.0 eq.)

-

Dimethyl sulfate ((CH₃)₂SO₄) (0.306 mol, 1.75 eq.)

-

Acetone (750 mL)

-

Ethyl acetate

-

Water

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

5% aqueous Sodium Chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas

Procedure:

-

In a reaction vessel under an argon atmosphere, dissolve 4-bromo-2,6-di-tert-butylphenol and potassium carbonate in acetone.

-

Slowly add dimethyl sulfate to the reaction mixture at 22 °C.

-

Heat the reaction mixture to reflux and maintain stirring for 13 hours.

-

After the reaction is complete, cool the mixture and remove the insoluble material by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

To the residue, add ethyl acetate (150 mL) and water (100 mL) for partition extraction.

-

Separate the organic layer and wash it sequentially with water (100 mL), 5% aqueous NaHCO₃ (100 mL), and 5% aqueous NaCl (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture by gravity and concentrate the filtrate under reduced pressure to yield 4-bromo-2,6-di-tert-butylanisole as a brown oil. The reported yield for this protocol is 95.2%.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 4-Bromo-2,6-di-tert-butylanisole.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum provides information about the hydrogen atoms in a molecule.

Table 2: ¹H-NMR Data for 4-Bromo-2,6-di-tert-butylanisole [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.41 | s | 18H | -C(CH₃)₃ |

| 3.68 | s | 3H | -OCH₃ |

| 7.33 | s | 2H | Ar-H |

Solvent: CDCl₃, Reference: TMS

Other Spectroscopic Data (¹³C-NMR, IR, Mass Spectrometry)

-

¹³C-NMR: Signals corresponding to the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the methoxy carbon, and the aromatic carbons.

-

IR Spectroscopy: Characteristic peaks for C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether linkage, and C-Br stretching.

-

Mass Spectrometry: The molecular ion peak and fragmentation patterns characteristic of the loss of methyl and tert-butyl groups.

Toxicological and Biological Activity Profile

Currently, there is a significant lack of specific toxicological and biological activity data for 4-Bromo-2,6-di-tert-butylanisole in publicly accessible literature. However, insights can be drawn from the broader classes of related compounds.

General Toxicity of Brominated Aromatic Compounds

Brominated aromatic compounds, a class to which 4-Bromo-2,6-di-tert-butylanisole belongs, are widely used as flame retardants.[6] While many have low acute toxicity, long-term exposure to some polybrominated compounds has been associated with adverse health effects.[6] Metabolism of these compounds can sometimes lead to the formation of more toxic byproducts.[6] For instance, some polybrominated diphenyl ethers (PBDEs) have been shown to exhibit hepatotoxicity, neurotoxicity, and endocrine-disrupting effects.[7][8]

Potential Pharmacological Relevance of Substituted Anisoles

The anisole scaffold is present in numerous biologically active molecules and approved drugs.[9] The substitution pattern on the aromatic ring plays a crucial role in determining the pharmacological properties of these compounds.[10][11] For example, substituted anilines, which share the feature of a substituted benzene ring, are found in a variety of kinase inhibitors and other therapeutic agents.[1] The specific combination of a methoxy group, bulky tert-butyl groups, and a bromine atom in 4-Bromo-2,6-di-tert-butylanisole could impart unique biological activities, which warrants further investigation. Some anisole derivatives have been shown to affect intestinal absorption.[12]

Diagram 2: Potential Areas of Biological Investigation

Caption: Proposed workflow for investigating the biological activity of 4-Bromo-2,6-di-tert-butylanisole.

Conclusion and Future Directions

4-Bromo-2,6-di-tert-butylanisole is a readily synthesizable compound with a well-defined structure. While its physicochemical properties are partially characterized, a significant gap exists in the understanding of its spectroscopic, toxicological, and biological properties. For researchers and drug development professionals, this compound represents both a challenge and an opportunity. The sterically hindered and electronically modified aromatic ring system is a motif that could be explored for the development of novel therapeutic agents. Future research should focus on a comprehensive spectroscopic characterization (¹³C-NMR, IR, MS), in-depth toxicological evaluation, and broad screening for biological activities to unlock the full potential of this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Competitive 4-Bromo-2,6-di-tert-butylanisole [1516-96-7] | China Manufacturer [gmchemix.com]

- 3. 4-bromo-2,6-di-tert-butylanisole Cas 1516-96-7 - Beige Powder, Melting Point 49-50 ºc, Molecular Formula C15h23bro, Purity 98.00% Min By Gc at Best Price in Shanghai | Gm Chemical Co., Ltd [tradeindia.com]

- 4. caming.com [caming.com]

- 5. 4-Bromo-2,6-di-tert-butylanisole | 1516-96-7 [chemicalbook.com]

- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anisole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. cresset-group.com [cresset-group.com]

- 11. mdpi.com [mdpi.com]

- 12. [Effect of anisole, anethole, butylhydroxyanisole and safrole on intestinal absorption in the rat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the aromatic compound 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by consolidating key technical information into a readily accessible format.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound (also known as 4-Bromo-2,6-di-tert-butylanisole).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33 | Singlet | 2H | Ar-H |

| 3.68 | Singlet | 3H | -OCH₃ |

| 1.41 | Singlet | 18H | -C(CH₃ )₃ |

Solvent: CDCl₃, Reference: TMS

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155-160 | C -OCH₃ |

| 140-145 | C -C(CH₃)₃ |

| 130-135 | C -H |

| 115-120 | C -Br |

| 60-65 | -OC H₃ |

| 35-40 | -C (CH₃)₃ |

| 30-35 | -C(C H₃)₃ |

Note: Predicted values are based on established chemical shift ranges for similar aromatic compounds.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1570-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1100-1000 | Strong | C-O-C stretch (symmetric) |

| 880-800 | Strong | C-H bend (aromatic, out-of-plane) |

| 600-500 | Medium | C-Br stretch |

Note: Predicted values are based on characteristic vibrational frequencies for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 298/300 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 283/285 | High | [M - CH₃]⁺ |

| 241/243 | Medium | [M - C(CH₃)₃]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ |

Note: Predicted fragmentation patterns are based on the stability of resulting carbocations and the presence of bromine's isotopic signature.

Experimental Protocols

Synthesis of this compound[1]

This protocol outlines the synthesis of the title compound from 4-bromo-2,6-di-tert-butylphenol.

Materials:

-

4-bromo-2,6-di-tert-butylphenol

-

Dimethyl sulfate

-

Potassium carbonate

-

Acetone

-

Ethyl acetate

-

Water

-

5% aqueous Sodium Bicarbonate (NaHCO₃)

-

5% aqueous Sodium Chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an argon atmosphere, dissolve 4-bromo-2,6-di-tert-butylphenol (50 g, 0.175 mol) and potassium carbonate (96.7 g, 0.700 mol) in acetone (750 mL).

-

Slowly add dimethyl sulfate (38.6 g, 0.306 mol) to the reaction mixture at 22 °C.

-

Heat the reaction mixture to reflux and maintain stirring for 13 hours.

-

After the reaction is complete, cool the mixture and remove the insoluble material by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

To the residue, add ethyl acetate (150 mL) and water (100 mL) to perform a partition extraction.

-

Separate the organic layer and wash it sequentially with water (100 mL), 5% aqueous NaHCO₃ (100 mL), and 5% aqueous NaCl (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture by gravity and concentrate the filtrate under reduced pressure to yield this compound as a brown oil.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established NMR principles and spectral data from analogous structures. It includes a comprehensive summary of anticipated chemical shifts and coupling patterns, structured in clear tables for easy reference. Furthermore, this document outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and similar aromatic compounds. Visual diagrams generated using Graphviz are provided to illustrate the molecular structure and a typical experimental workflow. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the structural elucidation and quality control of this compound and its derivatives.

Introduction

This compound is a polysubstituted aromatic compound. Its structure, featuring bulky tert-butyl groups ortho to a methoxy group and a bromine atom at the para position, gives rise to a unique and predictable NMR spectrum. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of the compound after synthesis and for its application in further chemical transformations. This guide provides a thorough breakdown of the anticipated spectral features.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are based on the analysis of substituent effects on the chemical shifts of the aromatic ring. The bulky tert-butyl groups and the electron-donating methoxy group, along with the electron-withdrawing bromine atom, create a distinct electronic environment for each nucleus.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the tert-butyl group protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.3 | s | 2H |

| Methoxy (-OCH₃) | ~3.8 | s | 3H |

| tert-Butyl (-C(CH₃)₃) | ~1.4 | s | 18H |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) in a non-polar deuterated solvent like CDCl₃.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the directly attached atoms and the overall electronic distribution in the aromatic ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-O | ~158 |

| C-tert-Butyl | ~145 |

| C-H | ~128 |

| C-Br | ~115 |

| C (tert-Butyl quaternary) | ~35 |

| C (tert-Butyl methyl) | ~31 |

| C (Methoxy) | ~62 |

Note: Predicted chemical shifts are relative to TMS in a non-polar deuterated solvent like CDCl₃.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following standardized protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of the solid this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

-

Internal Standard: The residual proton signal of CHCl₃ in CDCl₃ (δ ≈ 7.26 ppm) and the carbon signal of CDCl₃ (δ ≈ 77.16 ppm) can be used as internal references. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure with atom numbering.

Experimental Workflow for NMR Analysis

Caption: General workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While the presented spectral data are predictive, they are grounded in well-established principles of NMR spectroscopy and serve as a reliable reference for researchers. The detailed experimental protocol offers a standardized method for obtaining high-quality spectra, ensuring reproducibility and accuracy in experimental work. The provided visualizations of the molecular structure and experimental workflow further aid in the comprehension and practical application of this information. This guide is a valuable tool for any scientist working with this compound, facilitating its unambiguous identification and characterization.

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene. This compound, also known as 4-Bromo-2,6-di-tert-butylanisole, is a halogenated aromatic ether with potential applications as an intermediate in organic and pharmaceutical synthesis. This document consolidates available experimental data and provides detailed protocols. Due to the limited availability of direct experimental spectra, this guide also presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Molecular Structure and Properties

This compound possesses a highly substituted benzene ring. The steric hindrance imposed by the two bulky tert-butyl groups ortho to the methoxy group significantly influences its reactivity and physical properties.

Table 1: Physicochemical Properties

| Property | Value | Source/Reference |

| CAS Number | 1516-96-7 | [1] |

| Molecular Formula | C₁₅H₂₃BrO | [1] |

| Molecular Weight | 299.25 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 49-50 °C | Commercial Supplier Data |

| Synonyms | 4-Bromo-2,6-di-tert-butylanisole |

Synthesis

The primary route for the synthesis of this compound involves the methylation of 4-bromo-2,6-di-tert-butylphenol.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromo-2,6-di-tert-butylphenol

-

Dimethyl sulfate

-

Potassium carbonate

-

Acetone

-

Ethyl acetate

-

Water

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

5% aqueous Sodium Chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 4-bromo-2,6-di-tert-butylphenol (0.175 mol) and potassium carbonate (0.700 mol, 4.0 eq.) in acetone (750 mL).

-

Slowly add dimethyl sulfate (0.306 mol, 1.75 eq.) to the reaction mixture at room temperature (22 °C).

-

Heat the mixture to reflux and maintain stirring for 13 hours.

-

After the reaction is complete, cool the mixture and remove the insoluble material by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

To the residue, add ethyl acetate (150 mL) and water (100 mL) for partition extraction.

-

Separate the organic layer and wash it sequentially with water (100 mL), 5% aqueous NaHCO₃ solution (100 mL), and 5% aqueous NaCl solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.

Yield: Approximately 95.2% as a brown oil which solidifies upon standing.

Synthesis Workflow Diagram

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by the high symmetry of the molecule.

Table 2: ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.33 | Singlet | 2H | Aromatic protons (H-3, H-5) |

| 3.68 | Singlet | 3H | Methoxy protons (-OCH₃) |

| 1.41 | Singlet | 18H | tert-Butyl protons (-C(CH₃)₃) |

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~155 | C2 (C-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~138 | C1, C3 (C-tert-butyl) | Aromatic carbons attached to the tert-butyl groups. |

| ~130 | C4, C6 (CH) | Aromatic carbons ortho to the bromine atom. |

| ~115 | C5 (C-Br) | Aromatic carbon attached to the bromine atom. |

| ~60 | -OCH₃ | Methoxy carbon. |

| ~35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl groups. |

| ~31 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl groups. |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity.

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Ion | Notes |

| 298/300 | [C₁₅H₂₃BrO]⁺ | Molecular ion (M⁺) and its isotope (M+2)⁺. |

| 283/285 | [M - CH₃]⁺ | Loss of a methyl radical from a tert-butyl group. |

| 241/243 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |

| 213/215 | [M - C₄H₉ - CO]⁺ | Subsequent loss of carbon monoxide. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2960-2850 | C-H stretch | Aliphatic (tert-butyl, methoxy) |

| ~1580, 1470 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1100 | C-O stretch | Alkyl ether |

| ~600-500 | C-Br stretch | Aryl bromide |

Reactivity and Potential Applications

As a sterically hindered aromatic bromide, this compound can serve as a precursor in various organic transformations. The bromine atom can be substituted or involved in coupling reactions, although the steric bulk of the adjacent tert-butyl groups may necessitate specific reaction conditions.

Its role as a potential intermediate in pharmaceutical synthesis suggests its utility in the construction of more complex molecular architectures. The lipophilic nature imparted by the tert-butyl groups and the presence of a modifiable aromatic core make it an interesting building block for drug discovery programs.

Logical Relationship Diagram

References

Purity and specifications of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene

An In-depth Technical Guide to 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene

This technical guide provides a comprehensive overview of the purity, specifications, and analytical methodologies for this compound, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound. Its general properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1516-96-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₃BrO | [1][2][6] |

| Molecular Weight | 299.25 g/mol | [1][3][6] |

| Synonyms | 4-Bromo-2,6-di-tert-butylanisole | [6] |

| Benzene, 5-bromo-1,3-bis(1,1-dimethylethyl)-2-methoxy- | [6] | |

| Physical Form | Solid | |

| Purity | Typically ≥97-98% | [1][2][3][7] |

| Storage | Sealed in a dry place at room temperature |

Analytical Specifications and Methodologies

Quality control for this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include singlets for the tert-butyl protons (around 1.3-1.4 ppm), a singlet for the methoxy protons (around 3.8 ppm), and signals for the aromatic protons.

-

¹³C NMR : Expected signals would include those for the quaternary carbons of the tert-butyl groups, the methyl carbon of the methoxy group, and various signals for the aromatic carbons.

-

-

Mass Spectrometry (MS) :

-

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

The nominal molecular weight is 299 g/mol , so the molecular ion peaks would be observed at m/z 298 and 300.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC) : Purity is often determined by HPLC. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[8]

-

Gas Chromatography (GC) : GC can also be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for definitive identification of the main component and any impurities.[9]

A general workflow for the analytical characterization of this compound is presented below.

Experimental Protocols

Synthesis

A plausible synthetic route for this compound involves the bromination of 1,3-di-tert-butyl-2-methoxybenzene. A general procedure, adapted from the synthesis of similar compounds, is as follows.[10][11]

Materials:

-

1,3-di-tert-butyl-2-methoxybenzene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent such as dichloromethane (DCM) or acetic acid

-

Sodium sulfite and sodium bicarbonate solutions for workup

Procedure:

-

Dissolve the starting material, 1,3-di-tert-butyl-2-methoxybenzene, in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[11]

-

Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the stirred reaction mixture.[11]

-

Monitor the reaction by a suitable method (e.g., TLC or GC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite to remove any excess bromine.[11]

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[11]

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[11]

The logical flow of the synthesis is depicted in the following diagram.

Purification

The crude product from the synthesis can be purified by one of the following methods:

-

Recrystallization : The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure compound.[11]

-

Column Chromatography : If the crude product contains impurities with similar solubility, purification by flash chromatography on silica gel may be necessary.[12]

Safety and Handling

Based on available safety data sheets, this compound should be handled with care. The following table summarizes the key safety information.

| Hazard Category | GHS Information |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. |

| H315: Causes skin irritation. | |

| H319: Causes serious eye irritation. | |

| H332: Harmful if inhaled. | |

| H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[13]

-

Store in a tightly closed container in a dry and cool place.[13]

References

- 1. calpaclab.com [calpaclab.com]

- 2. thoreauchem.com [thoreauchem.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. appchemical.com [appchemical.com]

- 5. 1516-96-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 1516-96-7 | Buy Now [molport.com]

- 7. calpaclab.com [calpaclab.com]

- 8. benchchem.com [benchchem.com]

- 9. hzdr.de [hzdr.de]

- 10. scielo.br [scielo.br]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Chemical Stability and Storage of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the chemical stability and optimal storage conditions for 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene (CAS No. 1516-96-7). Understanding these parameters is critical for ensuring the compound's integrity, purity, and performance in research and development applications, particularly in the synthesis of novel pharmaceutical agents and other complex organic molecules.

Chemical Profile and Intrinsic Stability

This compound is a substituted aromatic ether. The presence of bulky tert-butyl groups ortho and para to the methoxy group provides significant steric hindrance, which is expected to contribute to the molecule's overall stability by shielding the aromatic ring and the ether linkage from certain chemical attacks. The electron-donating nature of the methoxy group and the electron-withdrawing, yet resonance-donating, nature of the bromine atom influence the reactivity of the benzene ring.

While specific studies on the degradation pathways of this particular compound are not extensively documented in publicly available literature, its structural motifs suggest potential sensitivities to strong oxidizing agents and prolonged exposure to harsh acidic or basic conditions, which could lead to ether cleavage or modification of the aromatic ring. The carbon-bromine bond may be susceptible to cleavage under certain reductive or photolytic conditions.

Recommended Storage Conditions

To maintain the long-term purity and stability of this compound, the following storage conditions are recommended based on information from various chemical suppliers.[1][2][3]

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | The compound is a solid with a relatively high melting point, making it stable at ambient temperatures.[1][2] |

| Atmosphere | Sealed in a dry environment | Prevents potential hydrolysis of the ether linkage or other moisture-mediated degradation.[1] |

| Light | Store in a dark place or in an amber vial | To minimize the risk of photolytic degradation, which can affect brominated aromatic compounds. |

| Inert Gas | Not generally required for routine storage | For long-term storage of high-purity reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow oxidation. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents contamination and exposure to atmospheric moisture and oxygen. |

Chemical Incompatibilities

Based on the functional groups present in this compound, it is prudent to avoid storage with the following classes of chemicals:

-

Strong Oxidizing Agents: These can potentially oxidize the methoxy group or the aromatic ring.

-

Strong Acids: May catalyze the cleavage of the ether bond, especially at elevated temperatures.

-

Strong Bases: While generally stable, prolonged exposure to strong bases at high temperatures could potentially lead to nucleophilic substitution of the bromine or other reactions.

-

Reducing Agents: May cause de-bromination of the molecule.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are adapted from established guidelines for forced degradation studies in the pharmaceutical industry.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact compound from any potential degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is a suitable starting point. The exact gradient should be optimized to achieve good separation of all peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Forced Degradation Studies Workflow

Forced degradation studies are crucial for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating method.

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

4.3.1. Hydrolytic Stability

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

4.3.2. Oxidative Stability

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

4.3.3. Thermal Stability

-

Place a known amount of the solid compound in a vial.

-

Heat the vial in an oven at 80°C for 7 days.

-

At appropriate time points, dissolve a portion of the solid in the initial solvent to prepare a solution for HPLC analysis.

4.3.4. Photostability

-

Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

Logical Decision Making for Storage and Handling

The following diagram illustrates a decision-making process for the appropriate storage and handling of this compound.

Caption: Decision tree for storage and handling.

Conclusion

This compound is a chemically stable compound under standard laboratory storage conditions. Its stability is enhanced by the steric hindrance provided by the tert-butyl groups. However, to ensure its integrity for sensitive applications, it is crucial to store it in a dry, dark environment and away from incompatible chemicals, particularly strong oxidizing agents. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and validate analytical methods for quality control. Adherence to these guidelines will help in maintaining the purity and reactivity of this important chemical intermediate.

References

Reactivity of the Bromine Atom in 5-Bromo-2-Methoxybenzoates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-bromo-2-methoxybenzoate derivatives. This class of compounds serves as a versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The strategic positioning of the bromo, methoxy, and benzoate functionalities imparts a unique reactivity profile, making it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. This document details the participation of 5-bromo-2-methoxybenzoates in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Ullmann cross-coupling reactions. For each reaction, a summary of typical reaction conditions, catalysts, and expected outcomes is provided, supported by quantitative data from analogous systems where specific data for the title compound is not available. Detailed experimental protocols and mechanistic diagrams are included to facilitate practical application in a laboratory setting.

Introduction: The Synthetic Utility of 5-Bromo-2-Methoxybenzoates

Methyl 2-bromo-5-methoxybenzoate and its corresponding acid are pivotal intermediates in the synthesis of complex organic molecules.[1] The presence of a reactive bromine atom on the aromatic ring allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[1] The electron-donating methoxy group and the electron-withdrawing benzoate moiety influence the electronic properties of the aryl bromide, thereby affecting its reactivity in these transformations. This guide explores the synthetic potential of this substrate in several key palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are central to many powerful bond-forming reactions. For 5-bromo-2-methoxybenzoates, the bromine atom serves as a handle for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organohalide.[2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[2]

Logical Relationship: Key Components of a Suzuki-Miyaura Coupling Reaction

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data:

The following table summarizes the Suzuki-Miyaura coupling of methyl 5-bromobenzofuran-2-carboxylate, a structurally similar substrate, with various arylboronic acids. This data provides a useful reference for the expected reactivity of 5-bromo-2-methoxybenzoates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |

| 1 | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 25 | 96 |

Data adapted from a study on a structurally similar benzofuran derivative.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a similar aryl bromide.[3]

-

Reaction Setup: To an oven-dried reaction vessel, add methyl 5-bromo-2-methoxybenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) followed by the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4] This reaction is of great importance in medicinal chemistry as the arylamine motif is present in many drug molecules.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: A typical experimental workflow for a Buchwald-Hartwig amination.

Quantitative Data:

The following table presents data for the Buchwald-Hartwig amination of a brominated benzodiazepine with various anilines, illustrating the scope of this reaction.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (5) | XPhos (10) | KOtBu | Toluene | 90 | 2-24 | 87 |

| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (5) | XPhos (10) | KOtBu | Toluene | 90 | 2-24 | 89 |

| 3 | 4-Aminophenol | Pd₂(dba)₃ (5) | XPhos (10) | KOtBu | Toluene | 90 | 2-24 | 23 |

Data adapted from a study on a brominated benzodiazepine.[4]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on a general procedure for the amination of aryl bromides.[4]

-

Reaction Setup: In a glovebox or under a stream of inert gas, add methyl 5-bromo-2-methoxybenzoate (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 5 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv) to a dry reaction vessel.

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the vessel and heat the mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[5]

Catalytic Cycle: Heck Reaction

Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.

Quantitative Data:

The following table shows the results of the Heck reaction between 2-acetyl-5-bromobenzofuran and various acrylates, providing an indication of the expected reactivity for 5-bromo-2-methoxybenzoates.

| Entry | Olefin | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Ethyl acrylate | Pd(II)-complex (0.25) | Et₃N | DMF/TBAB | 3-4 | >80 |

| 2 | n-Butyl acrylate | Pd(II)-complex (0.25) | Et₃N | DMF/TBAB | 3-4 | >80 |

| 3 | Methyl acrylate | Pd(II)-complex (0.25) | Et₃N | DMF/TBAB | 3-4 | >80 |

Data adapted from a study on 2-acetyl-5-bromobenzofuran.[5]

Experimental Protocol: Heck Reaction

This protocol is adapted from a procedure for the Heck coupling of a similar aryl bromide.[5]

-

Reaction Setup: Combine methyl 5-bromo-2-methoxybenzoate (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv) in a sealable reaction tube.

-

Solvent Addition: Add a suitable solvent such as DMF or acetonitrile.

-

Reaction: Seal the tube and heat to 100-120 °C. Monitor the reaction's progress.

-

Work-up: After cooling, dilute with water and extract with an organic solvent.

-

Purification: Wash the organic extracts, dry, and concentrate. Purify the product by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, and is a key method for synthesizing arylalkynes.[6]

Quantitative Data:

The table below summarizes the Sonogashira coupling of 5-bromoindole with terminal alkynes, offering a reference for similar reactions with 5-bromo-2-methoxybenzoates.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 93 |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~85 |

Data adapted from a study on 5-bromoindole.[7]

Experimental Protocol: Sonogashira Coupling

This protocol is based on a general procedure for the Sonogashira coupling of aryl bromides.[7]

-

Reaction Setup: To a flask under an inert atmosphere, add methyl 5-bromo-2-methoxybenzoate (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF), followed by a base (e.g., triethylamine, 2.0 equiv) and the terminal alkyne (1.2 equiv).

-

Reaction: Stir the mixture at room temperature or with heating (e.g., 80 °C) until the starting material is consumed.

-

Work-up: Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

-

Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for certain transformations.

Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds by coupling an aryl halide with an alcohol, amine, or thiol, respectively, using a copper catalyst.[8] The reaction of 5-bromo-2-methoxybenzoates with phenols is a key application.

Logical Relationship: Ullmann Condensation for C-O Bond Formation

Caption: Key components for an Ullmann-type C-O coupling reaction.

Quantitative Data:

The following data is for the Ullmann-type coupling of 1-bromo-3,5-dimethoxybenzene with resorcinol, a reaction analogous to what would be expected for 5-bromo-2-methoxybenzoates.

| Entry | Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 1-Bromo-3,5-dimethoxybenzene | Resorcinol | CuI | N,N-Dimethylglycine HCl | Cs₂CO₃ | DMF | Moderate |

Data derived from a synthesis of 3-(3,5-dimethoxyphenoxy)phenol.[9]

Experimental Protocol: Ullmann Condensation

This protocol is adapted from a procedure for the synthesis of m-aryloxy phenols.[9]

-

Reaction Setup: Combine methyl 5-bromo-2-methoxybenzoate (1.0 equiv), the phenol (1.5 equiv), copper(I) iodide (10 mol%), a ligand such as L-proline (20 mol%), and potassium carbonate (2.0 equiv) in a reaction vessel.

-

Solvent Addition: Add a high-boiling polar solvent like DMSO or DMF.

-

Reaction: Heat the mixture to 120-150 °C under an inert atmosphere.

-

Work-up: After cooling, add water and extract the product with an organic solvent.

-

Purification: Wash the organic extracts, dry, concentrate, and purify by chromatography.

Conclusion

5-Bromo-2-methoxybenzoate and its derivatives are highly valuable and versatile building blocks in organic synthesis. The bromine atom at the 5-position provides a reliable handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The electronic nature of the methoxy and benzoate substituents influences the reactivity of the C-Br bond, and a careful selection of catalysts, ligands, and reaction conditions allows for high yields and selectivity in Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Ullmann reactions. The protocols and data presented in this guide, derived from both direct and analogous systems, provide a solid foundation for researchers to effectively utilize this important class of synthetic intermediates in the pursuit of novel pharmaceuticals and functional materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Tert-Butyl Group: A Technical Guide to its Influence on Chemical Reactivity

Abstract: The tert-butyl group, (CH₃)₃C-, is a cornerstone substituent in organic chemistry, exerting profound control over molecular reactivity and properties. Its unique combination of bulk and electronic characteristics makes it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth examination of the multifaceted roles of the tert-butyl group, detailing its impact on reaction rates and mechanisms through steric hindrance and electronic effects. We present quantitative data to illustrate these principles, offer detailed experimental protocols for key transformations, and utilize visualizations to clarify complex mechanistic pathways. This document serves as a comprehensive resource for understanding and strategically employing the tert-butyl group in synthesis, catalysis, and medicinal chemistry.

The Unique Physicochemical Properties of the Tert-Butyl Group

The tert-butyl group is a tertiary alkyl substituent characterized by a central quaternary carbon atom bonded to three methyl groups. This arrangement confers a distinctive, spheroidal shape and significant steric bulk.[1] Unlike less branched alkyl groups, it lacks alpha-hydrogens, a feature that contributes to its chemical stability and unique reactivity patterns.[2] Its influence on a molecule's reactivity stems from two primary factors: its large size (steric effects) and its ability to donate electron density (electronic effects).

The Role of Steric Hindrance

Steric effects are any influence on a reaction or molecule resulting from the size of atoms or groups.[3] The tert-butyl group is the archetypal sterically demanding substituent, and its bulk is often exploited to control reaction outcomes.[2]

Influence on Reaction Rates and Mechanisms

The most dramatic effect of the tert-butyl group's bulk is its ability to hinder the approach of reagents to a reaction center. This is particularly evident in nucleophilic substitution reactions.

-

Sₙ2 Reactions: These reactions require a backside attack by the nucleophile. A tert-butyl group attached to or near the electrophilic carbon completely blocks this pathway, effectively preventing Sₙ2 reactions from occurring.[3][4] For example, tert-butyl bromide does not undergo Sₙ2 substitution.[4] The steric hindrance presented by the (CH₃)₃C group is so significant that it leads to a massive decrease in reaction rate compared to less hindered substrates.

-

Sₙ1 Reactions: Conversely, the structural features of the tert-butyl group strongly favor the Sₙ1 pathway. This mechanism proceeds through a carbocation intermediate, and the tert-butyl cation is exceptionally stable, as discussed in Section 3.2.[5]

Kinetic Stabilization and the Thorpe-Ingold Effect

The steric bulk of the tert-butyl group can be used for kinetic stabilization, physically protecting a reactive functional group from decomposition or unwanted reactions.[2]

An interesting manifestation of steric hindrance is the Thorpe-Ingold effect , where the presence of a bulky group, such as a gem-dimethyl substituent (a component of the tert-butyl structure), accelerates intramolecular cyclization reactions.[6] The bulky groups compress the bond angle between the reacting chains, bringing the reactive ends closer together and increasing the probability of a successful intramolecular reaction.[6][7] This kinetic effect makes the formation of rings, which can be entropically disfavored, significantly more efficient.[8]

Electronic Effects of the Tert-Butyl Group

While sterically dominant, the tert-butyl group also exerts significant, albeit more subtle, electronic effects. It is a weak electron-donating group, influencing reactivity through both induction and hyperconjugation.

Inductive Effect (+I)

Alkyl groups are more electron-releasing than hydrogen, and they can donate electron density through the sigma bond framework. This is known as the positive inductive effect (+I). The tert-butyl group, with its central carbon bonded to three other methyl groups, is an effective electron donor via this mechanism, enriching the electron density of the atom it is attached to.[9]

Hyperconjugation and Stabilization of Reactive Intermediates

Hyperconjugation is a stabilizing interaction involving the delocalization of sigma (σ) electrons with an adjacent empty or partially filled p-orbital.[1] This effect is paramount in explaining the high stability of the tert-butyl carbocation. The C-H σ-bonds of the methyl groups align with the empty p-orbital of the positively charged carbon, donating electron density and delocalizing the positive charge over all nine C-H bonds. This extensive hyperconjugation makes the tertiary carbocation significantly more stable than secondary or primary carbocations, facilitating reactions that proceed through this intermediate, such as Sₙ1 and E1 pathways.[5]

Below is a diagram illustrating the key stabilizing influences on a tert-butyl carbocation.

Caption: Logical diagram of factors stabilizing the tert-butyl carbocation.

The Tert-Butyl Group in Synthetic Chemistry

Beyond directing reactivity, the tert-butyl group is a key component of some of the most common protecting groups in organic synthesis, prized for their stability and selective removal.

Use as a Protecting Group

-

Boc Group (tert-Butoxycarbonyl): Used extensively for the protection of amines, the Boc group is installed using di-tert-butyl dicarbonate (Boc₂O).[10] It forms a carbamate that is stable to a wide range of nucleophilic and basic conditions but is easily cleaved under mild acidic conditions (e.g., trifluoroacetic acid or HCl), liberating the free amine, carbon dioxide, and the stable tert-butyl cation.[11][12]

-

Tert-Butyl Ethers and Esters: Alcohols and carboxylic acids can be protected as their corresponding tert-butyl ethers and esters.[2][13][14] These groups offer robust protection against bases and nucleophiles and are typically removed with acid.[2][15]

The logical flow of using a protecting group in a multi-step synthesis is shown below.

Caption: Workflow for a synthetic sequence using a Boc protecting group.

Impact in Drug Design and Medicinal Chemistry

In drug development, the incorporation of a tert-butyl group can profoundly modulate a compound's pharmacokinetic and pharmacodynamic properties.

-

Modulation of Physicochemical Properties: The hydrophobic nature of the tert-butyl group increases lipophilicity, which can enhance a drug's ability to cross lipid membranes and improve bioavailability.

-

Metabolic Stability: The lack of alpha-hydrogens and the strength of the C-H bonds make the tert-butyl group relatively resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This can be used strategically to block a site of metabolism and increase a drug's half-life.

-

Pharmacophore and Specificity: The defined size and shape of the group can serve as a key pharmacophore element, fitting into specific hydrophobic pockets of a target protein or enzyme to increase binding affinity and selectivity.

Quantitative Analysis of Tert-Butyl Group Effects

The influence of the tert-butyl group can be quantified through various physical organic parameters and reaction rate studies.

Table 1: Steric and Electronic Parameters of the Tert-Butyl Group

| Parameter | Group | Value | Significance |

| A-Value (kcal/mol) | Methyl | 1.74[16][17] | Measures steric bulk via conformational preference on a cyclohexane ring. |

| Isopropyl | 2.15[17] | A larger A-value indicates greater steric hindrance. | |

| tert-Butyl | ~4.9 [17][18] | The exceptionally large A-value "locks" the ring conformation.[17][19] | |

| Phenyl | 2.9[20] | ||

| Hammett Constant (σₚ) | Methyl | -0.17[9] | Measures the electronic effect of a para-substituent on a benzene ring. |

| tert-Butyl | -0.20 | Negative values indicate electron-donating character. | |

| Methoxy | -0.27[9] |

Table 2: Influence of the Tert-Butyl Group on Reaction Rates and Selectivity

| Reaction Type | Substrate Comparison | Relative Rate / Product Ratio | Primary Effect |

| Solvolysis | Methyl bromide vs. Neopentyl bromide | MeBr is 10⁷ times faster | Steric Hindrance |

| Sₙ2 Substitution | Reactivity Order | Methyl > 1° > 2° >> 3° (tert-Butyl does not react)[4] | Steric Hindrance |

| Thorpe-Ingold Effect (Epoxide Formation) | No Me vs. gem-Di-Me | 1 : 252[21] | Steric Acceleration |

| Electrophilic Nitration | t-Butylbenzene | Ortho:Meta:Para = 12 : 8.5 : 79.5 | Steric Hindrance (favors para) & Electronic Directing |

| Solvolysis | 2,4,6-Tri-t-butylbenzyl chloride | Unexpectedly high reactivity[22] | Steric Acceleration |

Key Experimental Protocols

Protocol for Sₙ1 Synthesis: Preparation of Tert-Butyl Chloride

This protocol demonstrates a classic Sₙ1 reaction where the stability of the tert-butyl carbocation is paramount.[5]

-

Reagents and Materials:

-

tert-Butyl alcohol (1.0 eq)

-

Concentrated Hydrochloric Acid (3.0 eq), pre-chilled

-

5% Sodium Bicarbonate solution

-

Anhydrous Calcium Chloride or Sodium Sulfate

-

Separatory funnel, Erlenmeyer flasks, distillation apparatus

-

-

Procedure:

-

Combine 10 mL of tert-butyl alcohol and 20 mL of cold, concentrated HCl in a 50 mL separatory funnel.

-

Shake the funnel for 15-20 minutes, periodically and carefully venting to release pressure.

-

Allow the layers to separate. The upper layer is the crude tert-butyl chloride.

-

Drain the lower aqueous layer. Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution, and finally 10 mL of water. Drain the lower aqueous layer after each wash.

-

Transfer the cloudy organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or sodium sulfate to act as a drying agent. Swirl until the liquid becomes clear.

-

Decant or filter the dried product into a distillation flask and purify by simple distillation, collecting the fraction that boils between 49-52 °C.

-

Protocol for Amine Protection: Synthesis of a Boc-Protected Amine

This general procedure illustrates the standard method for protecting a primary or secondary amine using Boc anhydride.

-

Reagents and Materials:

-

Amine substrate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 eq)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a Water/Acetone mixture)

-

Base (e.g., Triethylamine (NEt₃), Sodium Bicarbonate, or Sodium Hydroxide, if required)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the amine substrate (1.0 eq) in the chosen solvent in a round-bottom flask.

-

If using a non-aqueous base like triethylamine, add it to the solution (1.2 eq).

-

Slowly add the di-tert-butyl dicarbonate (1.0-1.2 eq) to the stirring solution at room temperature.

-

Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-12 hours).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

-

If necessary, purify the product by flash column chromatography.

-

The workflow for this synthesis is visualized below.

References

- 1. researchgate.net [researchgate.net]

- 2. Butyl group - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 6. books.lucp.net [books.lucp.net]

- 7. researchgate.net [researchgate.net]

- 8. sites.msudenver.edu [sites.msudenver.edu]

- 9. benchchem.com [benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tert-Butyl Ethers [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pharmacy180.com [pharmacy180.com]

- 18. chemistryschool.net [chemistryschool.net]

- 19. A values [sites.science.oregonstate.edu]

- 20. comporgchem.com [comporgchem.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene in Modern Organic Synthesis

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene has emerged as a versatile and valuable reagent, particularly for researchers, scientists, and professionals in the field of drug development. Its unique structural features, namely the sterically demanding di-tert-butyl groups flanking a methoxy and a bromo substituent, offer a powerful handle for a variety of chemical transformations, enabling the synthesis of novel compounds with potential therapeutic applications.

This technical guide provides an in-depth overview of the applications of this compound as a building block in organic synthesis. It details key experimental protocols, presents quantitative data in a clear and accessible format, and utilizes visualizations to illustrate reaction pathways and workflows.

Core Properties and Reactivity

This compound (CAS No: 1516-96-7) is a solid organic compound with a molecular formula of C₁₅H₂₃BrO.[1] The presence of the bromine atom at the 5-position provides a reactive site for a multitude of cross-coupling and organometallic reactions. The two bulky tert-butyl groups at the 1- and 3-positions exert significant steric hindrance, which can influence the regioselectivity of reactions and, in some cases, necessitate optimized reaction conditions to overcome steric challenges.[2] The methoxy group at the 2-position is an electron-donating group that can influence the electronic properties of the aromatic ring.

Key Synthetic Applications

The primary utility of this compound lies in its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent applications include Suzuki-Miyaura coupling, Grignard reagent formation, and lithiation reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules. This compound can be coupled with a variety of boronic acids or their derivatives to introduce diverse aryl or heteroaryl substituents at the 5-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of a bromoarene is as follows. It is important to note that optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields, particularly with sterically hindered substrates like this compound.[2]

-

Reactants: this compound (1.0 eq.), Arylboronic acid (1.2-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent: Anhydrous solvent (e.g., Dioxane, Toluene, DMF).

-

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) multiple times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

The catalytic cycle for this reaction is depicted below:

References

Methodological & Application

Application Notes and Protocols for the Formation of the Grignard Reagent from 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent from the sterically hindered aryl halide, 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene. The protocols outlined below are designed to address the challenges associated with the significant steric hindrance and potential for side reactions inherent in this transformation.

Introduction

Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis. The preparation of Grignard reagents from aryl halides is a fundamental transformation. However, the formation of a Grignard reagent from a sterically hindered substrate such as this compound presents significant challenges. The two bulky tert-butyl groups ortho to the methoxy group and meta to the bromine atom impede the approach of the aryl bromide to the magnesium surface, potentially leading to low yields and the formation of side products such as the Wurtz coupling product.

These application notes provide robust protocols for overcoming these challenges through meticulous magnesium activation and carefully controlled reaction conditions.

Key Challenges and Considerations

-

Steric Hindrance: The primary obstacle is the steric bulk of the two tert-butyl groups, which can significantly slow down the rate of Grignard reagent formation.

-

Magnesium Passivation: The native oxide layer on the surface of magnesium turnings must be effectively removed to initiate the reaction.[1]

-

Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide to form a homocoupled biphenyl derivative.[2] This is often exacerbated by high local concentrations of the aryl bromide and elevated temperatures.

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the reagent.[3]

Experimental Protocols

Two primary protocols are presented below. Protocol A employs the widely used iodine and 1,2-dibromoethane activation method, suitable for standard laboratory setups. Protocol B describes the use of Rieke magnesium, a highly reactive form of magnesium that is particularly effective for unreactive halides.

Protocol A: Grignard Formation using Iodine and 1,2-Dibromoethane Activation

This protocol is a standard method adapted for a sterically hindered substrate, emphasizing rigorous activation and controlled addition.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a single crystal)

-

1,2-Dibromoethane

-

Anhydrous work-up reagents (e.g., anhydrous diethyl ether, saturated aqueous ammonium chloride solution)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or inert gas manifold

Procedure:

-

Apparatus Setup:

-

Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet connected to an inert gas source.

-

Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature under a positive pressure of the inert gas.

-

-

Magnesium Activation:

-

Place magnesium turnings (1.5 equivalents) and a magnetic stir bar into the reaction flask.

-

Add a single crystal of iodine.

-

Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium turnings, imparting a purplish-brown color.

-

Allow the flask to cool to room temperature.

-

-

Reaction Initiation:

-

Add anhydrous THF to the flask to just cover the magnesium turnings.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.

-

Add a few drops of 1,2-dibromoethane to the reaction mixture.

-

Gently warm the mixture. Initiation is indicated by the disappearance of the iodine color, the evolution of gas (ethylene from the 1,2-dibromoethane), and the appearance of a cloudy, grayish solution. If the reaction does not initiate, sonication in an ultrasonic bath for 15-30 minutes may be effective.

-

-

Grignard Reagent Formation:

-

Once the reaction has initiated, begin the dropwise addition of the remaining aryl bromide solution from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of the Wurtz coupling product.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an extended period (4-12 hours) to ensure complete conversion due to the steric hindrance. Monitor the reaction by observing the consumption of the magnesium metal.

-

-

Quantification and Use:

-

After cooling to room temperature, the concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator).

-

The resulting grayish-brown solution of the Grignard reagent is used directly in the subsequent reaction.

-

Protocol B: Grignard Formation using Rieke Magnesium

This protocol is recommended for cases where Protocol A fails or gives low yields. Rieke magnesium is a highly reactive, finely divided form of magnesium that can react with even very unreactive organic halides at low temperatures.[4]

Materials:

-

This compound

-

Anhydrous magnesium chloride (MgCl₂)

-

Potassium metal

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous work-up reagents

-

Inert gas (Argon)

Equipment:

-

Schlenk flask with a magnetic stir bar

-

Schlenk line or inert gas manifold

-

Cannula for liquid transfer

Procedure:

-

Preparation of Rieke Magnesium (Active Magnesium):

-

In a flame-dried Schlenk flask under an argon atmosphere, place anhydrous MgCl₂ (1.1 equivalents) and potassium metal (2.2 equivalents).

-